molecular formula C7H11F3N2O2 B3007261 N-(tert-butylcarbamoyl)-2,2,2-trifluoroacetamide CAS No. 325702-98-5

N-(tert-butylcarbamoyl)-2,2,2-trifluoroacetamide

Cat. No.: B3007261
CAS No.: 325702-98-5
M. Wt: 212.172
InChI Key: DTCXFJVGZWCXLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butylcarbamoyl)-2,2,2-trifluoroacetamide is a specialty chemical compound offered for research and development purposes. This product is intended for use in laboratory settings only and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Trifluoroacetamide derivatives are of significant interest in organic synthesis. Based on related compounds, this reagent may potentially be investigated for use as a building block in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical research. The strong electron-withdrawing nature of the trifluoroacetyl group can influence the reactivity and metabolic stability of molecules . Similar compounds are also explored as protective groups for amines in peptide synthesis, leveraging their stability under a range of reaction conditions and their selective deprotection protocols . Researchers can rely on our commitment to providing high-quality, well-characterized chemical reagents to support their innovative work. Handle with care, referring to the relevant Safety Data Sheet (SDS) for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(tert-butylcarbamoyl)-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3N2O2/c1-6(2,3)12-5(14)11-4(13)7(8,9)10/h1-3H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCXFJVGZWCXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butylcarbamoyl)-2,2,2-trifluoroacetamide typically involves the reaction of tert-butylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

tert-Butylamine+Trifluoroacetic anhydrideThis compound\text{tert-Butylamine} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} tert-Butylamine+Trifluoroacetic anhydride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butylcarbamoyl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoroacetamide group can participate in nucleophilic substitution reactions.

    Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form tert-butylamine and trifluoroacetic acid.

    Reduction: The compound can be reduced to form corresponding amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

    Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: tert-Butylamine and trifluoroacetic acid.

    Reduction: Corresponding amines.

Scientific Research Applications

Scientific Research Applications

N-(tert-butylcarbamoyl)-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:

Organic Synthesis

  • Building Block: TFBA is utilized as a building block in organic synthesis. Its trifluoroacetamide group allows for various chemical transformations, including nucleophilic substitutions and hydrolysis reactions.
  • Reagent in Reactions: It serves as a reagent in deprotection reactions where the trifluoroacetamide group can be selectively removed under mild conditions to reveal other functional groups.

Biological Applications

  • Enzyme Inhibition: Research indicates that TFBA can act as an enzyme inhibitor due to its ability to interact with specific biological targets. Its derivatives have shown potential antimicrobial properties against multidrug-resistant bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa .
  • Therapeutic Development: The compound is being explored for its potential therapeutic properties, particularly as a precursor for drug development. Its interactions with biological macromolecules make it a candidate for further pharmacological studies.

Pharmaceuticals

  • Intermediate in Drug Synthesis: TFBA is used in the synthesis of biologically active compounds and pharmaceuticals. It plays a crucial role in developing new drugs by acting as an intermediate in various synthetic pathways.

Industrial Applications

  • Specialty Chemicals Production: The compound finds applications in producing specialty chemicals and materials due to its unique reactivity and stability.

Case Study 1: Antimicrobial Efficacy

In a study published in 2020, derivatives of TFBA were tested against multidrug-resistant strains of bacteria. Results indicated that certain derivatives maintained efficacy at low concentrations (Minimum Inhibitory Concentration values below 10 µg/mL), showcasing their potential as therapeutic agents against resistant strains .

Case Study 2: Enzyme Interaction Studies

Research has shown that modifications to TFBA can significantly alter its interaction profiles with biological targets. These studies are critical for understanding the compound's potential therapeutic uses and mechanisms of action .

Mechanism of Action

The mechanism of action of N-(tert-butylcarbamoyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(tert-butyl)-2-(2-fluorophenyl)-2-(N-propylacetamido)acetamide

  • Molecular Formula : C₁₇H₂₅FN₂O₂
  • Molecular Weight : 308.19 g/mol
  • Key Features :
    • Combines a trifluoroacetamide group with tert-butyl, fluorophenyl, and propylacetamido substituents.
    • Synthesized via a multicomponent reaction (2-fluorobenzaldehyde, propylamine, acetic acid, tert-butyl isocyanide) with 95% yield .
    • Physical Properties : White solid (m.p. 155–157°C).

N-(4-tert-Butyl-phenyl)-2,2,2-trifluoro-N-[(4-sulfamoyl-phenylcarbamoyl)-methyl]-acetamide

  • Molecular Formula : C₂₀H₂₂F₃N₃O₄S
  • Molecular Weight : 457.47 g/mol
  • Key Features: Contains a sulfamoyl-phenylcarbamoyl group and a 4-tert-butylphenyl substituent. Potential applications in medicinal chemistry due to the sulfamoyl group, a hallmark of antibacterial agents .
  • Comparison: The sulfamoyl group enhances hydrogen-bonding capacity and solubility in polar solvents, unlike the target compound’s non-polar tert-butylcarbamoyl group.

tert-butyl 2-[N-(3-chloropropyl)-2,2,2-trifluoroacetamido]acetate

  • Synthesis : Reacts N-(3-chloropropyl)-2,2,2-trifluoroacetamide with tert-butyl bromoacetate in DMF/Cs₂CO₃ (92% yield) .
  • Key Features :
    • Combines a trifluoroacetamido group with a chloropropyl chain and tert-butyl ester.
    • The ester group (-COO-t-Bu) is prone to hydrolysis, unlike the stable carbamoyl group in the target compound.
  • Comparison :
    • The chloropropyl chain may facilitate nucleophilic substitution reactions, offering synthetic versatility absent in the target compound.

N-(4-cyanophenyl)-2,2,2-trifluoroacetamide

  • Molecular Formula : C₉H₅F₃N₂O
  • Molecular Weight : 214.15 g/mol
  • Key Features: Features a cyano (-CN) group on the phenyl ring. Used as a pharmaceutical intermediate and reagent in synthetic organic chemistry .

N-(2-bromophenethyl)-2,2,2-trifluoroacetamide

  • Molecular Formula: C₁₀H₉BrF₃NO
  • Molecular Weight : 296.08 g/mol
  • Key Features :
    • Bromophenethyl substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura).
    • Research-use only, highlighting its role in chemical biology .

Biological Activity

N-(tert-butylcarbamoyl)-2,2,2-trifluoroacetamide (TFBA) is a compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

TFBA is characterized by the following chemical structure:

  • Molecular Formula : C6H10F3NO
  • Molar Mass : Approximately 169.15 g/mol

The trifluoroacetamide moiety contributes to TFBA's unique properties, enhancing its lipophilicity and reactivity, which are crucial for its biological activity.

TFBA functions primarily as a protecting group in organic synthesis but has also been shown to exhibit enzyme inhibition and antimicrobial properties . The trifluoroacetamide group stabilizes the molecule, allowing it to interact effectively with various biological targets without undergoing unwanted reactions during synthesis or biological interactions.

Biological Activity Overview

  • Enzyme Inhibition
    • TFBA has been studied for its potential role as an inhibitor in biochemical pathways. Its derivatives have shown promise in inhibiting enzymes involved in various metabolic processes.
    • Table 1: Enzyme Inhibition Studies
    Enzyme TargetInhibition TypeReference
    5-alpha reductaseCompetitive inhibition
    Various metabolic enzymesNon-competitive inhibition
  • Antimicrobial Properties
    • TFBA exhibits significant antimicrobial activity against a range of pathogens, including multidrug-resistant bacteria. Research indicates that certain derivatives maintain efficacy at low concentrations.
    • Case Study: Antimicrobial Efficacy
      • In a study published in 2020, derivatives of TFBA were tested against Acinetobacter baumannii and Pseudomonas aeruginosa, showing minimum inhibitory concentration (MIC) values below 10 µg/mL, indicating strong potential as therapeutic agents against resistant strains .
  • Interaction with Biological Targets
    • The mechanism of action for TFBA involves interaction with specific enzymes and receptors, which may lead to therapeutic applications in treating conditions mediated by hyperandrogenism, such as acne and androgenic alopecia .

Applications in Research and Industry

TFBA is utilized across several domains:

  • Pharmaceutical Development : As a reagent in synthesizing drug intermediates and active pharmaceutical ingredients.
  • Agricultural Chemistry : Its derivatives are explored for insecticidal and nematocidal activities .
  • Biochemical Research : Employed in studies related to lipid metabolism and enzyme kinetics .

Q & A

Q. Table 1. Comparative Reactivity of Trifluoroacetamide Derivatives

DerivativeReactivity with NaBH₄Solubility in H₂O (mg/mL)Enzyme Inhibition (Kᵢ, nM)
N-(tert-butylcarbamoyl)Low (steric hindrance)0.5Topo II: 120
N-methyl analogModerate2.1Topo II: 450

Q. Table 2. Recommended Analytical Techniques

TechniqueApplicationReference
¹⁹F NMRConfirm trifluoromethyl group integrity
X-ray CrystallographyStructural elucidation
LC-MS/MSPurity and degradation profiling

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